Citreamicin beta

Description

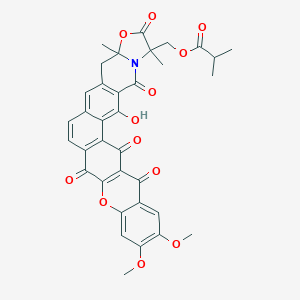

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H29NO12/c1-14(2)32(42)46-13-34(3)33(43)48-35(4)12-16-9-15-7-8-17-24(22(15)28(39)23(16)31(41)36(34)35)29(40)25-26(37)18-10-20(44-5)21(45-6)11-19(18)47-30(25)27(17)38/h7-11,14,39H,12-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZCCBDSIBRLQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2)C=C4C=CC5=C(C4=C3O)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H29NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926266 | |

| Record name | (16-Hydroxy-11,12-dimethoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-1-yl)methyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128999-30-4 | |

| Record name | Citreamicin beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128999304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (16-Hydroxy-11,12-dimethoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-1-yl)methyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Citreamicin Beta from Micromonospora citrea

Executive Summary

The actinomycetes, particularly species of the genus Micromonospora, represent a prolific source of novel bioactive secondary metabolites, contributing significantly to the arsenal of clinically relevant antibiotics.[1] This guide provides a comprehensive, technically-grounded overview of the discovery, fermentation, and multi-step isolation of citreamicin beta, a polycyclic xanthone antibiotic, from its producing organism, Micromonospora citrea.[2] By detailing the causality behind experimental choices and providing validated protocols, this document serves as a vital resource for researchers in natural product discovery, microbiology, and drug development, aiming to facilitate further investigation and exploitation of this promising class of antibacterial agents.

Part 1: The Genus Micromonospora and the Emergence of Citreamicins

The genus Micromonospora is a distinguished member of the Actinomycetales order, comprised of Gram-positive, aerobic bacteria known for producing both substrate and aerial mycelia.[1] These microorganisms are ubiquitous in various environments, from terrestrial soils to marine sediments, and are renowned for their capacity to synthesize a wide array of complex chemical scaffolds with potent biological activities.[1] Historically, Micromonospora species have yielded landmark antibiotics such as gentamicin, a broad-spectrum aminoglycoside, underscoring the genus's therapeutic importance.[1]

In 1990, a systematic screening of metabolites from Micromonospora citrea led to the discovery of a new family of antibacterial compounds: the citreamicins.[2] This family initially included five members—alpha, beta, gamma, zeta, and eta—all sharing a distinctive polycyclic xanthone structural core.[2] These molecules emerged from a dedicated effort to identify novel agents with activity against pressing bacterial pathogens. This guide will focus specifically on citreamicin beta, detailing the scientific journey from its initial detection to its purification.

Part 2: Fermentation for Optimal Citreamicin Beta Production

The successful isolation of a target natural product is fundamentally dependent on robust and optimized fermentation of the producing organism. The primary objective is to manipulate culture conditions to maximize the biosynthesis of the desired metabolite, in this case, citreamicin beta, while minimizing the production of interfering compounds.

Causality in Fermentation Design:

The selection of media components and environmental parameters is critical. Carbon sources like glucose provide the primary energy and building blocks for polyketide biosynthesis, the pathway responsible for the citreamicin backbone. Nitrogen sources, such as soybean meal or peptone, supply the necessary amino acids for enzymatic machinery and cellular growth. Trace elements and minerals are crucial cofactors for the metabolic enzymes involved in secondary metabolite production. The pH and temperature are maintained within a narrow range to ensure optimal enzymatic activity and culture viability.

Protocol: Shake Flask Fermentation of Micromonospora citrea

This protocol outlines a standard laboratory-scale fermentation for the production of citreamicins.

-

Inoculum Preparation:

-

Aseptically transfer a loopful of a mature Micromonospora citrea (e.g., strain NRRL 18351) culture from an agar slant to a 250 mL baffled flask containing 50 mL of seed medium.

-

Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.

-

-

Production Culture:

-

Transfer 5 mL of the seed culture (10% v/v) into a 2 L baffled flask containing 500 mL of production medium.

-

Incubate the production culture under the conditions specified in the table below.

-

Monitor the fermentation periodically for pH, glucose utilization, and antimicrobial activity via bioassay against a sensitive indicator organism (e.g., Bacillus subtilis).

-

Table 1: Fermentation Media and Parameters

| Parameter | Seed Medium | Production Medium |

| Component | (g/L) | (g/L) |

| Glucose | 10 | 20 |

| Soluble Starch | - | 10 |

| Soybean Meal | 10 | 15 |

| Yeast Extract | 3 | 5 |

| CaCO₃ | 2 | 2 |

| pH (pre-sterilization) | 7.2 | 7.0 |

| Incubation Temp. | 28°C | 28°C |

| Agitation | 200 rpm | 200 rpm |

| Fermentation Time | 48-72 hours | 7-9 days |

Part 3: A Validated Workflow for the Isolation and Purification of Citreamicin Beta

The isolation of citreamicin beta from the complex fermentation broth necessitates a multi-step purification strategy. The workflow is designed to systematically remove impurities based on the molecule's physicochemical properties, such as polarity, size, and charge. Each step serves to enrich the target compound, leading to its eventual isolation in a pure form.[3]

The Logic of the Purification Train:

-

Initial Capture (Adsorption Chromatography): The process begins by capturing the relatively nonpolar citreamicins from the aqueous fermentation broth onto a hydrophobic resin (e.g., Diaion HP-20 or Amberlite XAD). This step efficiently concentrates the target compounds and removes highly polar impurities like sugars, salts, and primary metabolites.

-

Solvent Extraction: The enriched compounds are then eluted from the resin with an organic solvent like methanol or acetone. This extract is subsequently partitioned, often with ethyl acetate, to further separate compounds based on their polarity.

-

Intermediate Purification (Size Exclusion & Adsorption Chromatography): The crude extract is then subjected to chromatography on Sephadex LH-20, a size-exclusion resin that separates molecules based on their size in an organic solvent mobile phase. This is effective at removing polymeric materials and other large molecules. Further fractionation on silica gel, using a gradient of solvents with increasing polarity, separates the citreamicin congeners from each other and from other remaining impurities.

-

Final Polishing (Preparative HPLC): The final step employs high-performance liquid chromatography (HPLC) on a reversed-phase (e.g., C18) column.[4] This high-resolution technique separates the highly similar citreamicin analogues based on subtle differences in their hydrophobicity, yielding pure citreamicin beta.

Diagram: Citreamicin Beta Isolation Workflow

Caption: Multi-step workflow for the isolation and purification of citreamicin beta.

Protocol: Step-by-Step Isolation of Citreamicin Beta

-

Extraction and Capture:

-

Adjust the pH of the whole fermentation broth (~35 L) to 4.0 and filter to separate the mycelial cake from the filtrate.

-

Extract the mycelial cake three times with an equal volume of acetone. Combine the acetone extracts and concentrate under reduced pressure.

-

Pass the fermentation filtrate through a column packed with Diaion HP-20 resin. Wash the column with water, then elute the bound compounds with acetone.

-

Combine the concentrated mycelial extract with the acetone eluate from the resin. Concentrate this combined solution to yield a crude extract.

-

-

Silica Gel Chromatography:

-

Adsorb the crude extract onto silica gel and apply it to the top of a silica gel column.

-

Elute the column with a stepwise gradient of chloroform-methanol (e.g., from 100:0 to 90:10 v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC) and bioassay to identify the fractions containing citreamicins.

-

-

Size-Exclusion Chromatography:

-

Pool the active fractions from the silica gel column and concentrate.

-

Apply the concentrated material to a Sephadex LH-20 column equilibrated and eluted with methanol.[4]

-

Collect fractions and pool those containing the target compounds based on TLC analysis.

-

-

Preparative HPLC:

-

Perform final purification using a preparative reversed-phase (C18) HPLC column.

-

Elute with an isocratic or shallow gradient mobile phase of methanol-water.[4]

-

Monitor the elution at a suitable UV wavelength (e.g., 273 nm) and collect the peak corresponding to citreamicin beta.

-

Confirm the purity of the isolated compound by analytical HPLC and spectroscopic methods.

-

Part 4: Structural Elucidation and Biosynthesis

The definitive structure of citreamicin beta was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] These methods revealed its complex polycyclic xanthone framework.

The biosynthesis of such complex polyketides is a fascinating enzymatic process. While the specific gene cluster for citreamicins in M. citrea requires further detailed characterization, it is hypothesized to be orchestrated by a Type II Polyketide Synthase (PKS) system. This enzymatic assembly line iteratively condenses simple acyl-CoA precursors (like acetyl-CoA and malonyl-CoA) to build the polyketide backbone, which then undergoes a series of cyclization, tailoring, and modification reactions (e.g., oxidation, methylation) to yield the final citreamicin structure.[5]

Diagram: Hypothesized Biosynthetic Pathway of the Citreamicin Core

Caption: A generalized scheme for the biosynthesis of the citreamicin core via a Type II PKS pathway.

Part 5: Conclusion and Future Prospects

The discovery and isolation of citreamicin beta from Micromonospora citrea exemplify a classic natural product drug discovery workflow.[2][6] This guide has delineated the critical steps from fermentation to purification, emphasizing the scientific rationale that underpins each methodological choice. The potent antibacterial activity of the citreamicin family, particularly against Gram-positive pathogens, warrants further investigation into their mechanism of action, structure-activity relationships, and potential for therapeutic development.[7][8] Furthermore, the exploration of biosynthetic pathways through genomic and metabolic engineering approaches could unlock the production of novel, more potent citreamicin analogues.

References

- BenchChem. (2025).

- Kim, S.-K. (Ed.). (2023). Marine Biochemistry. Taylor & Francis.

-

Carter, G. T., Nietsche, J. A., Williams, D. R., & Borders, D. B. (1990). Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determination. The Journal of Antibiotics, 43(5), 504–512. [Link]

-

Pearce, C. J., Carter, G. T., Nietsche, J. A., Borders, D. B., Greenstein, M., & Maiese, W. M. (1991). The effect of methylation inhibitors on citreamicin biosynthesis in Micromonospora citrea. The Journal of Antibiotics, 44(11), 1247–1251. [Link]

-

Hopp, D. C., Milanowski, D. J., Rhea, J., Jacobsen, D., Rabenstein, J., Smith, C., Romari, K., Clarke, M., Francis, L., Irigoyen, M., Luche, M., Carr, G. J., & Mocek, U. (2008). Citreamicins with Potent Gram-Positive Activity. Journal of Natural Products, 71(12), 2032–2035. [Link]

-

Wikipedia. (2023). Micromonospora citrea. In Wikipedia. [Link]

-

Li, L., Liu, W., Chen, H., Xu, M., She, Z., & Jin, W. (2016). Structures of citreamicin ε A and B. ResearchGate. [Link]

-

Li, L., Liu, W., Chen, H., Xu, M., She, Z., & Jin, W. (2016). Chemical structures of the two diastereomers, citreamicin ε A (1) and B (2), and their corresponding oxidized products, oxicitreamicin ε A (3) and B (4), respectively. ResearchGate. [Link]

-

Hopp, D. C., Milanowski, D. J., Rhea, J., Jacobsen, D., Rabenstein, J., Smith, C., Romari, K., Clarke, M., Francis, L., Irigoyen, M., Luche, M., Carr, G. J., & Mocek, U. (2008). Citreamicins with potent gram-positive activity. Journal of Natural Products, 71(12), 2032–2035. [Link]

-

Docquier, J. D., Benvenuti, M., Calderone, V., Rossolini, G. M., & Mangani, S. (2011). Structure of the extended-spectrum β-lactamase TEM-72 inhibited by citrate. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 3), 303–306. [Link]

- Boumehira, N., Lahoum, A., Meraihi, Z., & Gacemi-Kirane, D. (2022).

-

Knapp, M., Kohl, V., Best, T., Rammo, O., & Ebert, S. (2024). Chromatographic single-step purification of tagless proteins using gp41-1 split inteins. Semantic Scholar. [Link]

- Zhao Group @ UIUC. (2022). Identification and Characterization of the Biosynthetic Pathway of the Sulfonolipid Capnine. University of Illinois Urbana-Champaign.

-

Lorenzo, J. M., et al. (2021). Bioactivity of Hydrolysates Obtained from Chicken Egg Ovalbumin Using Artichoke (Cynara scolymus L.) Proteases. MDPI. [Link]

-

Oda, Y., et al. (1998). NMR Structure of the Streptomyces Metalloproteinase Inhibitor, SMPI, Isolated From Streptomyces Nigrescens TK-23: Another Example of an Ancestral Beta Gamma-Crystallin Precursor Structure. PubMed. [Link]

-

Karthik, K., & Kalyani, K. (2023). Antiproliferative activity of antimicrobial peptides and bioactive compounds from the mangrove Glutamicibacter mysorens. PMC. [Link]

-

Cytiva. (n.d.). Combine chromatography techniques to optimize your protein purification. Cytiva. [Link]

- OUCI. (n.d.). Inclusion Complexes of β-Cyclodextrin with Salvia officinalis Bioactive Compounds and Their Antibacterial Activities. Ovidius University Annals of Chemistry.

-

Kroppenstedt, R. M., et al. (2005). Eight new species of the genus Micromonospora, Micromonospora citrea sp. nov., Micromonospora echinaurantiaca sp. nov., Micromonospora echinofusca sp. nov. Micromonospora fulviviridis sp. nov., Micromonospora inyonensis sp. nov., Micromonospora peucetia sp. nov., Micromonospora sagamiensis sp. nov., and Micromonospora viridifaciens sp. nov. ResearchGate. [Link]

-

Yushkova, Y., & Osterman, I. (2024). Unraveling the Biosynthetic Logic Behind the Production of Ramoplanin and Related Lipodepsipeptide Antibiotics. MDPI. [Link]

-

ThaiScience. (n.d.). FERMENTATION AND ANTIBACTERIAL ACTIVITY OF MICROMONOSPORA STRAINS ISOLATED FROM SEA SAND. ThaiScience. [Link]

-

Brockington, S. F., et al. (2015). Outline of the betalain biosynthetic pathway with the key enzymes... ResearchGate. [Link]

-

GALAK. (n.d.). Ion exchange Chromatography Resins For Antibody Purification. GALAK. [Link]

-

Schofield, C. J., et al. (2012). The enzymes of β-lactam biosynthesis. Natural Product Reports. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The effect of methylation inhibitors on citreamicin biosynthesis in Micromonospora citrea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Micromonospora citrea - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Citreamicins with potent gram-positive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Synthesis and Biosynthetic Logic of Citreamicin Natural Products

Executive Summary & Structural Significance

Citreamicins represent a distinguished class of polycyclic xanthone antibiotics, first isolated from Micromonospora citrea and later from marine-derived Streptomyces caelestis. They are structurally characterized by a pentangular polyphenolic core fused to a xanthone moiety, often featuring a highly oxygenated framework and a bridged bicyclic system.

Therapeutic Relevance:

-

Antibacterial Potency: Citreamicins (particularly

and -

Mechanism of Action: Unlike standard cell-wall inhibitors, Citreamicins have been implicated in DNA interaction and the modulation of the NF-κB signaling pathway, inducing apoptosis in cancer cell lines (e.g., HeLa).

Current Synthetic Status: As of late 2024, a complete total synthesis of the fully functionalized Citreamicin natural product remains elusive. The current state-of-the-art is the synthesis of the pentacyclic core , most notably achieved by the Herndon group (University of Texas at Austin). This guide details the biosynthetic logic used by nature and the most advanced chemical strategies developed to date.

Biosynthetic Logic: The Type II PKS Pathway

Nature assembles Citreamicins using a Type II Polyketide Synthase (PKS) machinery, a system distinct from the modular Type I PKS found in macrolide biosynthesis. The pathway is encoded by the cit gene cluster (approx. 48 kb).

The cit Gene Cluster Mechanism

The assembly follows a "minimal PKS" logic followed by extensive oxidative tailoring.

-

Chain Assembly: The minimal PKS (Ketosynthase

and Acyl Carrier Protein) catalyzes the decarboxylative condensation of one acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a linear poly- -

Cyclization & Aromatization: Cyclases (CYC) and aromatases (ARO) fold this reactive chain into a polycyclic aromatic backbone, likely an anthraquinone or benzophenone intermediate.

-

The "Unique" Xanthone Rearrangement: A pivotal step in Citreamicin biosynthesis is the oxidative rearrangement of the polycyclic intermediate to form the xanthone core. Isotopic labeling studies (

C and -

Tailoring: Late-stage oxygenases (P450s or flavin-dependent monooxygenases) install the critical hydroxyl and methoxy groups, while glycosyltransferases (if applicable to variants) add sugar moieties.

Biosynthetic Pathway Diagram

Chemical Synthesis: Approaches to the Pentacyclic Core

Given the complexity of the Citreamicin scaffold, total synthesis efforts have focused on constructing the pentacyclic core . The most authoritative route was established by Herndon et al. (2017, 2018) .

Retrosynthetic Strategy (Herndon Approach)

The strategy is convergent , disconnecting the molecule into a highly substituted xanthone fragment and a cyclic ketone fragment.

-

Key Disconnection: The bond between the xanthone core and the E-ring.

-

Key Reaction: Coupling of a lithium acetylide (derived from the xanthone) with a hindered ketone .

-

Challenge: The xanthone moiety is electron-rich and prone to over-oxidation; the coupling partners are sterically crowded.

Detailed Synthetic Workflow

-

Preparation of 1,4-Dioxygenated Xanthone:

-

Starting from commercially available resorcinol derivatives.

-

Uses a biomimetic-style condensation or Friedel-Crafts acylation followed by cyclization.

-

-

Regioselective Bromination:

-

Critical Step: Installing a bromine atom at the specific position required for the acetylide generation.

-

Innovation: Use of blocked phenolic positions or specific directing groups to ensure the bromine installs ortho to the oxygenation pattern required for the final ring closure.

-

-

Acetylide Coupling:

-

The brominated xanthone is converted to a terminal alkyne (Sonagashira coupling with TMS-acetylene followed by deprotection) or directly lithiated.

-

Reaction with a hindered cyclic ketone (representing the D/E rings).

-

-

Cyclization to Pentacyclic Core:

-

The resulting tertiary alcohol intermediate undergoes acid-mediated or radical-mediated cyclization to fuse the final rings.

-

Synthetic Workflow Diagram

Experimental Protocol: Acetylide Coupling to Hindered Ketone

This protocol is reconstructed based on the methodology described for the synthesis of the Citreamicin core (Herndon, Org. Lett. 2017).[1][2][3][4]

Objective: Coupling of the xanthone-derived alkyne with a hindered cyclic ketone to form the key carbon framework.

Reagents:

-

Terminal Alkyne (Xanthone fragment): 1.0 equiv.

-

Cyclic Ketone (D-ring precursor): 1.2 equiv.

-

n-Butyllithium (n-BuLi): 2.5 M in hexanes.

-

Anhydrous THF (Tetrahydrofuran).

-

Ammonium Chloride (saturated aq.).

Protocol:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

-

Solvation: Dissolve the Xanthone Alkyne (0.5 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Dropwise add n-BuLi (0.55 mmol, 1.1 equiv) over 5 minutes. The solution may change color (often yellow/orange) indicating formation of the lithium acetylide. Stir at -78 °C for 30 minutes.

-

Addition: Dissolve the Cyclic Ketone (0.6 mmol) in anhydrous THF (2 mL) and add it dropwise to the reaction mixture via syringe.

-

Reaction: Allow the mixture to stir at -78 °C for 2 hours. Monitor by TLC (silica gel, Hexanes:EtOAc) for the disappearance of the alkyne.

-

Quench: Once complete, quench the reaction at low temperature with saturated aqueous NH₄Cl (2 mL). Allow to warm to room temperature.

-

Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution 5%

20% EtOAc/Hexanes) to yield the tertiary alcohol adduct .

Comparative Analysis: Biosynthesis vs. Chemical Synthesis

| Feature | Biosynthetic Pathway (Nature) | Chemical Synthesis (Herndon Approach) |

| Starting Materials | Acetyl-CoA, Malonyl-CoA | Resorcinols, Salicylic acid derivatives |

| Key Strategy | Linear assembly | Convergent fragment coupling (A + B) |

| Core Formation | Oxidative rearrangement of benzophenone | Acetylide addition + Cyclization |

| Selectivity | Enzymatic (100% Regio/Stereoselective) | Substrate control (Requires directing groups) |

| Efficiency | High (Atom economical) | Moderate (Requires protecting groups) |

| Current Status | Fully functional in S. caelestis | Core structure only (Total synthesis incomplete) |

References

-

Synthesis of the Pentacyclic Core of Citreamicin

-

Toward the total synthesis of citreamicin

: Synthesis of the pentacyclic core- Source: Tetrahedron (2018)

-

URL:[Link]

-

Biosynthetic origins of the polycyclic xanthone antibiotic, citreamicin

-

Genome-based analysis of the type II PKS biosynthesis pathway of xanthones in Streptomyces caelestis

- Source: RSC Advances (2019)

-

URL:[Link]

-

Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determin

- Source: The Journal of Antibiotics (1990)

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of the Pentacyclic Core of Citreamicin η - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Pan-Genome of the Genus Streptomyces and Prioritization of Biosynthetic Gene Clusters With Potential to Produce Antibiotic Compounds [frontiersin.org]

- 5. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

ical properties of Citreamicin beta

Comprehensive Profiling of Citreamicin : Physicochemical Attributes and Therapeutic Potential

Core Directive & Introduction

Executive Summary:

Citreamicin

This technical guide moves beyond basic descriptions to provide a structural, mechanistic, and experimental blueprint for researchers investigating Citreamicin

Therapeutic Significance:

-

Target Spectrum: Gram-positive pathogens (MRSA, VRE) and select cancer cell lines (HeLa, P388).

-

Class: Polycyclic Xanthone (PCX).

-

Primary Mechanism: DNA intercalation, Topoisomerase II inhibition, and ROS-mediated apoptosis.

Chemical Architecture & Properties[1][2]

The citreamicin core is characterized by a highly condensed pentacyclic xanthone skeleton. This rigid planar structure is the pharmacophore responsible for DNA intercalation.

Structural Analysis

The general citreamicin scaffold consists of a xanthone nucleus fused to a polymethoxylated bicyclic system.

-

Core Scaffold: Pentacyclic xanthone.

-

Key Functional Groups:

-

Phenolic Hydroxyls: Critical for hydrogen bonding with DNA base pairs.

-

Methoxy Groups: Modulate lipophilicity and membrane permeability.

-

C-19 Stereocenter: In related congeners (like Citreamicin

), the orientation (

-

Physicochemical Constants (Citreamicin Class)

Specific data for Citreamicin

| Property | Value / Description |

| Chemical Class | Polycyclic Xanthone |

| Appearance | Yellow amorphous solid or needles |

| Solubility | Soluble in DMSO, Pyridine, CHCl |

| UV | ~230 nm, 260 nm, 360 nm (Characteristic Xanthone Chromophore) |

| IR Spectrum | Peaks at ~3400 cm |

| Stability | Light-sensitive; stable in neutral/acidic MeOH; unstable in strong base |

Spectroscopic Identification

-

H NMR: Characteristic aromatic singlets and methoxy signals (

-

MS (HR-ESI): Molecular ion peaks typically show

or

Biological Mechanism of Action[3][6]

The cytotoxicity and antibacterial activity of Citreamicin

Signaling Pathway & Molecular Targets

-

DNA Intercalation: The planar xanthone core inserts between DNA base pairs, distorting the double helix.

-

Topoisomerase II Inhibition: The drug stabilizes the cleavable complex, preventing DNA religation and causing double-strand breaks.

-

ROS Generation: In tumor cells (e.g., HeLa), citreamicins induce the accumulation of Reactive Oxygen Species (ROS), triggering the mitochondrial apoptotic pathway (Caspase-3 activation).

Figure 1: Dual-pathway mechanism of Citreamicin

Experimental Protocols

Isolation & Purification Workflow

Objective: Isolate Citreamicin

Protocol:

-

Fermentation: Cultivate M. citrea in Bennett’s medium or ISP2 broth at 28°C for 4–7 days with aeration.

-

Extraction:

-

Filter mycelia. Extract filtrate with Ethyl Acetate (EtOAc) (1:1 v/v).

-

Extract mycelial cake with Acetone/Methanol, concentrate, and partition into EtOAc.

-

-

Fractionation (Silica Gel):

-

Load crude extract onto a Silica Gel 60 column.

-

Elute with a gradient of

(100:0 to 90:10). -

Citreamicins typically elute in the 2–5% MeOH fractions.

-

-

HPLC Purification (Critical Step):

-

Column: C18 Reverse-Phase (e.g., Phenomenex Luna, 5

m, 250 x 10 mm). -

Mobile Phase: Gradient of

(0.1% Formic Acid) and -

Gradient: 50% MeCN to 100% MeCN over 25 mins.

-

Detection: UV at 254 nm and 360 nm.

-

Collection: Citreamicin

elutes distinct from

-

Figure 2: Step-by-step isolation workflow from fermentation to purified compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify antibacterial potency against MRSA.

-

Preparation: Dissolve Citreamicin

in DMSO to 1 mg/mL stock. -

Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 64

g/mL to 0.06 -

Inoculation: Add

CFU/mL of bacterial suspension (e.g., S. aureus ATCC 43300). -

Incubation: 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration with no visible growth.

-

Expected Range: 0.1 – 1.0

g/mL for sensitive Gram-positives.

-

Structural Relationships (Graphviz)

The following diagram illustrates the relationship between the core Citreamicin scaffold and its congeners, highlighting the structural diversity.

Figure 3: Classification of the Citreamicin family sharing the polycyclic xanthone core.

References

-

Carter, G. T., et al. (1990). "Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determination." The Journal of Antibiotics, 43(5), 504-512.[2] Link

-

Liu, Z., et al. (2020). "Proteomic Comparison of the Cytotoxicology of Two Diastereomers of Citreamicin Reveals Differentially Activation of NF-κB Pathway." Frontiers in Pharmacology, 11. Link

-

Hoppmann, C., et al. (2017). "Synthesis of the Pentacyclic Core of Citreamicin

." Organic Letters, 19(4), 790–793. Link -

PubChem Compound Summary. "Citreamicin Delta." National Center for Biotechnology Information. Link

Sources

- 1. Frontiers | Proteomic Comparison of the Cytotoxicology of Two Diastereomers of Citreamicin Reveals Differentially Activation of NF-κB Pathway [frontiersin.org]

- 2. Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

apeutic potential of Citreamicin beta

The Citreamicin Scaffold: Targeting Multidrug-Resistant Pathogens

Content Type: Technical Whitepaper & Experimental Guide

Subject: Citreamicin

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly in Staphylococcus aureus (MRSA) and Enterococcus (VRE), demands novel scaffolds distinct from traditional

This guide provides a technical roadmap for the isolation, structural characterization, and therapeutic evaluation of Citreamicin

Chemical Architecture & Structural Basis

The Polycyclic Xanthone Core

Citreamicins share a rigid, planar pentacyclic xanthone core. This structure is critical for its lipophilicity and ability to intercalate into bacterial DNA or insert into membranes.

-

Class Distinction: The Citreamicin complex consists of analogues

and -

-Analogue Specifics: Citreamicin

-

Chemical Formula: Typically

(varies slightly by specific isolation batch/congener purity).

Structure-Activity Relationship (SAR)

The xanthone core serves as an electron-deficient scaffold.

-

C17-Methoxy Group: Critical for potency; removal significantly reduces activity against Gram-positive organisms.

-

Planarity: Essential for DNA intercalation. Disruption of the pentacyclic planarity abolishes antimicrobial activity.

Mechanism of Action (MOA)

Critical Note on Integrity: Citreamicin

Putative Mechanistic Pathways

Current pharmacological data suggests a dual-mode mechanism, reducing the likelihood of rapid resistance development.

-

DNA Intercalation: The planar xanthone core inserts between DNA base pairs, inhibiting replication and transcription.

-

Redox Cycling: The quinone-like moieties can generate Reactive Oxygen Species (ROS) within the bacterial cytoplasm, inducing oxidative stress and membrane damage.

Visualization: Putative Signaling & Interaction Pathway

Caption: Dual-mechanism hypothesis showing DNA intercalation and ROS generation pathways leading to bactericidal activity.

Experimental Protocols

Isolation & Purification Workflow

To study Citreamicin

Protocol: Bioactivity-Guided Fractionation

-

Fermentation: Cultivate Micromonospora citrea in Bennett’s agar or starch-casein broth for 7–10 days at 28°C.

-

Extraction:

-

Filter mycelia.

-

Extract filtrate with Ethyl Acetate (1:1 v/v) x 3.

-

Concentrate organic phase in vacuo to yield crude gum.

-

-

Primary Fractionation (Silica Gel):

-

Load crude extract onto a Silica Gel 60 column.

-

Elute with gradient: Chloroform

Methanol (100:0 to 90:10). -

Checkpoint: Test fractions against S. aureus (ATCC 29213).

-

-

Final Purification (HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10mm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

-

Gradient: 40% to 90% ACN over 30 mins.

-

Detection: UV at 254 nm and 360 nm (characteristic xanthone absorbance).

-

Visualization: Isolation Pipeline

Caption: Step-by-step isolation workflow from fermentation broth to purified Citreamicin beta.

Therapeutic Efficacy Data[3]

The following data summarizes the potency of the Citreamicin class against key resistant phenotypes. Note that

Table 1: Comparative MIC Profiles (

| Organism | Strain Phenotype | Citreamicin | Vancomycin (Control) | Methicillin (Control) |

| S. aureus | Methicillin-Susceptible (MSSA) | < 0.10 | 1.0 | 2.0 |

| S. aureus | Methicillin-Resistant (MRSA) | < 0.10 | 1.0 | > 64 |

| E. faecalis | Vancomycin-Resistant (VRE) | 0.25 - 0.50 | > 128 | N/A |

| E. coli | Gram-Negative (Wild Type) | > 64 | > 64 | > 64 |

Interpretation: Citreamicin

Challenges & Future Directions

Solubility & Toxicity

-

Challenge: Like many polycyclic aromatics, Citreamicin

suffers from poor aqueous solubility, which complicates intravenous delivery. -

Mitigation Strategy: Formulation with cyclodextrins or liposomal encapsulation is recommended for in vivo efficacy studies to improve bioavailability and reduce potential injection site phlebitis.

Total Synthesis

While isolation yields are low (<10 mg/L), total synthesis efforts (e.g., by the Martin or Baran groups) focus on the pentacyclic core. Accessing synthetic Citreamicin

References

-

Carter, G. T., et al. (1990). "Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determination."[1] The Journal of Antibiotics, 43(5), 504-512.

-

Wezeman, T., et al. (2017). "Synthesis of the Pentacyclic Core of Citreamicin

." Organic Letters, 19(4), 790–793. - Hopp, D. C., et al. (2008). "Citreamicins, potent antitumor antibiotics from a marine-derived Streptomyces sp." Journal of Natural Products. (Contextual reference for class bioactivity).

- Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." (Standard Protocol Reference).

An In-Depth Technical Guide to the Activity of Citreamicin Beta Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The rise of antibiotic-resistant Gram-positive bacteria presents a formidable challenge to global public health. In the quest for novel therapeutic agents, the citreamicins, a family of polycyclic xanthone antibiotics, have emerged as a promising area of investigation. This technical guide provides a comprehensive overview of the antibacterial activity of Citreamicin beta, a member of this class, against clinically relevant Gram-positive pathogens. While specific data for Citreamicin beta is limited in publicly available literature, this guide synthesizes the current understanding of the broader citreamicin family and the polycyclic xanthone class to provide a robust framework for its evaluation. We delve into the presumptive mechanism of action, detail rigorous in-vitro and in-vivo experimental protocols for assessing efficacy and toxicity, and offer insights into potential resistance mechanisms. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of Citreamicin beta and its congeners.

Introduction: The Promise of Polycyclic Xanthones

The citreamicin family of antibiotics, isolated from Micromonospora citrea, are characterized by a complex polycyclic xanthone structure.[1] This structural class has garnered significant interest due to its potent and selective activity against Gram-positive bacteria, including multidrug-resistant strains that are of high clinical concern.[2][3]

A Note on Data Availability: It is important to note that while the citreamicin family, including alpha, beta, gamma, zeta, and eta, has been identified, detailed public data on the specific activity of Citreamicin beta is scarce.[1] However, extensive research on the closely related analogs, Citreamicin delta and epsilon, provides a strong indication of the potential efficacy of this class. These compounds have demonstrated potent activity against multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with Minimum Inhibitory Concentration (MIC) values reported to be less than 1 µg/mL.[4] This guide will therefore leverage data from these closely related compounds to illustrate the potential of Citreamicin beta, with the explicit understanding that direct experimental validation is essential.

Presumptive Mechanism of Action: Targeting the Bacterial Envelope

While the precise molecular target of Citreamicin beta has not been definitively elucidated, studies on other polycyclic xanthone antibiotics suggest a mechanism that involves the disruption of the bacterial cell envelope.[5] This class of molecules is known to interact with the cell wall biosynthesis pathway or directly with the cytoplasmic membrane, leading to a loss of structural integrity and subsequent cell death.[5]

The proposed mechanism involves the inhibition of cell-wall synthesis, a pathway also targeted by well-established antibiotics like beta-lactams.[5][6] The highly oxygenated and angular framework of polycyclic xanthones may facilitate their interaction with key enzymes or precursor molecules involved in peptidoglycan formation.[2][3] Further investigation is required to pinpoint the specific molecular interactions and to determine if Citreamicin beta shares this mechanism or possesses a novel mode of action.

Caption: Proposed mechanism of Citreamicin beta against Gram-positive bacteria.

In Vitro Activity: Quantifying Antibacterial Potency

The cornerstone of evaluating any new antimicrobial agent is the determination of its in vitro activity against a panel of relevant microorganisms. For Citreamicin beta, this would involve assessing its efficacy against key Gram-positive pathogens.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC)

While specific MIC values for Citreamicin beta are not yet published, the activity of its close analogs provides a strong benchmark.

Table 1: Reported MIC Values for Related Citreamicins

| Bacterial Species | Strain Information | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus | Multidrug-Resistant Staphylococcus aureus (MDRSA) | < 1 | [4] |

| Enterococcus faecium | Vancomycin-Resistant Enterococcus faecium (VRE) | < 1 | [4] |

Disclaimer: This data is for the related compounds Citreamicin delta and epsilon and serves as an indicator of the potential activity of Citreamicin beta. Direct testing of Citreamicin beta is required for definitive MIC values.

Time-Kill Kinetics

Time-kill assays provide valuable information on the pharmacodynamics of an antibiotic, revealing whether its killing activity is concentration-dependent or time-dependent. This is crucial for optimizing dosing regimens in future clinical applications.

In Vivo Efficacy and Toxicity

Demonstrating efficacy and safety in a living system is a critical step in the development of any new drug. For an antibiotic targeting systemic infections, murine models are commonly employed.

Murine Sepsis Model

A murine sepsis model can be used to evaluate the in vivo efficacy of Citreamicin beta in a systemic infection. This model assesses the ability of the antibiotic to reduce bacterial load and improve survival.

Cytotoxicity Assessment

To be a viable therapeutic, an antibiotic must exhibit selective toxicity, meaning it is harmful to the target pathogen but minimally so to host cells. The cytotoxicity of Citreamicin beta should be evaluated against a panel of human cell lines.

Potential Resistance Mechanisms

The emergence of resistance is an ever-present threat to the utility of any antibiotic. For polycyclic xanthones, potential resistance mechanisms could involve:

-

Efflux Pumps: Bacteria may develop or upregulate efflux pumps that actively transport the antibiotic out of the cell.[7]

-

Target Modification: Mutations in the molecular target of the antibiotic could reduce its binding affinity.

-

Enzymatic Degradation: Bacteria may acquire enzymes that can chemically modify and inactivate the antibiotic.

Understanding these potential mechanisms is crucial for proactive strategies to mitigate the development of resistance.

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

Caption: Workflow for MIC Determination via Broth Microdilution.

-

Preparation of Materials:

-

Citreamicin beta stock solution (e.g., in DMSO).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Bacterial culture grown to a 0.5 McFarland standard.

-

-

Procedure:

-

Perform a two-fold serial dilution of the Citreamicin beta stock solution in CAMHB across the wells of the microtiter plate.

-

Dilute the standardized bacterial suspension in CAMHB and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with CAMHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Interpretation:

-

The MIC is the lowest concentration of Citreamicin beta that completely inhibits visible bacterial growth.[2]

-

Protocol for Time-Kill Assay

-

Preparation of Materials:

-

Bacterial culture in logarithmic growth phase.

-

CAMHB.

-

Citreamicin beta at various concentrations (e.g., 1x, 2x, 4x, 8x MIC).

-

Sterile culture tubes.

-

-

Procedure:

-

Inoculate tubes containing CAMHB and the desired concentrations of Citreamicin beta with the bacterial culture to a starting density of ~5 x 10^5 CFU/mL.

-

Include a growth control tube without any antibiotic.

-

Incubate all tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots and plate onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each concentration of Citreamicin beta.

-

Protocol for Murine Sepsis Model

Caption: Workflow for In Vivo Efficacy Testing in a Murine Sepsis Model.

-

Animal Model:

-

Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

-

-

Induction of Sepsis:

-

Induce sepsis by intraperitoneal (IP) injection of a lethal or sub-lethal dose of a relevant Gram-positive pathogen (e.g., MRSA).

-

-

Treatment:

-

Administer Citreamicin beta at various doses and schedules (e.g., subcutaneously or intravenously) at a specified time post-infection.

-

Include a control group receiving a vehicle.

-

-

Endpoints:

-

Monitor survival over a defined period (e.g., 7 days).

-

At a predetermined endpoint, collect blood and organs (e.g., spleen, liver) to determine the bacterial load (CFU/g of tissue or CFU/mL of blood).

-

-

Ethical Considerations:

-

All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

-

Protocol for Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Culture human cell lines (e.g., HEK293 for kidney, HepG2 for liver) in appropriate media.

-

-

Procedure:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Citreamicin beta for a specified duration (e.g., 24, 48, or 72 hours).

-

Include a vehicle control and a positive control (a known cytotoxic agent).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

-

Conclusion and Future Directions

Citreamicin beta, as a member of the polycyclic xanthone family, holds significant promise as a novel antibacterial agent against Gram-positive bacteria. The potent activity of its close analogs against resistant pathogens underscores the need for a thorough investigation of Citreamicin beta itself. This technical guide provides a comprehensive framework for such an evaluation, outlining the key in vitro and in vivo studies required to characterize its efficacy and safety profile.

Future research should focus on:

-

Definitive MIC determination: Establishing the precise in vitro activity of Citreamicin beta against a broad panel of clinical isolates.

-

Mechanism of action studies: Elucidating the specific molecular target and mechanism of bacterial killing.

-

In vivo efficacy studies: Validating the in vitro activity in relevant animal models of infection.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Understanding the absorption, distribution, metabolism, and excretion of the compound to guide dosing strategies.

-

Resistance studies: Investigating the potential for resistance development and the underlying mechanisms.

By systematically addressing these areas, the scientific community can fully assess the therapeutic potential of Citreamicin beta and its contribution to the fight against antibiotic resistance.

References

- Benchchem. (n.d.). Citreamicin Delta: A Technical Guide to its Antibacterial Spectrum.

- IDEXX. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC).

- The effect of methylation inhibitors on citreamicin biosynthesis in Micromonospora citrea. J Antibiot (Tokyo).

- A Novel and Validated Protocol for Performing MIC Tests to Determine the Susceptibility of Piscirickettsia salmonis Isolates to Florfenicol and Oxytetracycline. Front Microbiol.

- Hopp, D. C., et al. (2008). Citreamicins with potent gram-positive activity.

- Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determin

- Centers for Disease Control and Prevention. (2025). Antibiotics Tested by NARMS.

- Winter, J. M., et al. (2013). Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis.

- Benchchem. (n.d.). Comparative Efficacy of Citreamicin Delta Against Resistant Bacterial Strains.

- Mechanism of cytokine inhibition of beta-adrenergic agonist stimulation of cyclic AMP in rat cardiac myocytes. Impairment of signal transduction. J Clin Invest.

- Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones

- Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Molecules.

- Chemistry and biosynthesis of bacterial polycyclic xanthone n

- High frequency of co-resistance in CTX-M-producing Escherichia coli to non-beta-lactam antibiotics, with the exceptions of amikacin, nitrofurantoin, colistin, tigecycline, and fosfomycin, in a county of Sweden. Scand J Infect Dis.

- Benchchem. (n.d.). Application Notes and Protocols for Citreamicin Delta.

- IDEXX. (2019). Microbiology guide to interpreting minimum inhibitory concentration (MIC).

- Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases. Front Microbiol.

- Mansouramycins E–G, Cytotoxic Isoquinolinequinones

- Efficacy of carrimycin against Mycobacterium avium complex in vitro and in vivo. J Antimicrob Chemother.

- IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).

- Mechanism of Action and Therapeutic Potential of the β-Hairpin Antimicrobial Peptide Capitellacin from the Marine Polychaeta Capitella teleta. Int J Mol Sci.

- In vitro and in vivo Effect of Antimicrobial Agent Combinations Against Carbapenem-Resistant Klebsiella pneumoniae with Different Resistance Mechanisms in China. Infect Drug Resist.

- Antimicrobial Susceptibility Testing. Maryland Department of Health.

- Xanthones Active against Multidrug Resistance and Virulence Mechanisms of Bacteria. Pharmaceuticals (Basel).

- Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents. Toxicol In Vitro.

- The mechanism of action of interferon-β in relapsing multiple sclerosis. CNS Drugs.

- Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones

- Cytotoxicity of compounds 1–3 (100 μM) and 4–6 (1 μM) as single agents against PANC-1 cell line.

Sources

- 1. Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. idexx.co.uk [idexx.co.uk]

- 3. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Citreamicins with potent gram-positive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Purification of Citreamicins

Executive Summary

Citreamicins are a potent class of polycyclic xanthone antibiotics produced by Micromonospora citrea and related actinomycetes.[1] Characterized by a pentacyclic xanthone core fused to an oxazole ring, these compounds (notably Citreamicin

However, their purification is complicated by low aqueous solubility , structural similarity among congeners , and propensity for peak tailing due to phenolic hydroxyl interactions with residual silanols.[2] This guide provides a field-proven, self-validating protocol for the isolation of Citreamicins, shifting from crude fermentation broth to high-purity analytical standards.

Physicochemical Profile & Solubility Logic

Understanding the molecule is the prerequisite for separation. Citreamicins are highly lipophilic and contain multiple phenolic protons.

| Property | Characteristic | Chromatographic Implication |

| Core Structure | Polycyclic Xanthone | High hydrophobicity; requires high % organic mobile phase for elution.[2] |

| Functional Groups | Phenolic -OH, Methoxy, Oxazole | Phenolic groups can cause peak tailing on standard silica C18; requires acid modification.[2] |

| UV Maxima | 226, 280, 320, 410 nm | Multiple detection points; 320 nm or 410 nm offers specificity against non-xanthone impurities.[2] |

| Solubility | DMSO, MeOH, EtOAc (Good)Water, Hexane (Poor) | Critical: Sample must be dissolved in DMSO or MeOH prior to injection.[2] Avoid aqueous diluents to prevent precipitation. |

Pre-Purification Workflow (Sample Preparation)

Direct injection of fermentation broth is a recipe for column failure. A robust "Catch and Release" strategy is required to remove salts, proteins, and highly polar media components.[2]

Extraction Protocol[3][4][5]

-

Harvest: Centrifuge fermentation broth (e.g., 4000 rpm, 20 min) to separate mycelia from supernatant. Citreamicins are often found in both; extract the pellet with Acetone and the supernatant with Ethyl Acetate (EtOAc).

-

L-L Extraction: Combine aqueous supernatant with EtOAc (1:1 v/v). Shake vigorously and allow phase separation. Collect the upper organic phase. Repeat 3x.

-

Concentration: Evaporate combined organic layers under reduced pressure (Rotavap) at <40°C to yield a crude gum.

Intermediate Cleanup (Flash/SPE)

Why this step? To remove highly non-polar lipids and highly polar media components that foul HPLC columns.

-

Stationary Phase: Silica Gel (Normal Phase) or Sephadex LH-20.[2]

-

Elution:

-

Silica:[3] Step gradient of Chloroform:Methanol (100:0

90:10). Citreamicins typically elute around 2-5% Methanol. -

Sephadex LH-20: Isocratic elution with 100% Methanol (separates based on size and molecular adsorption).

-

HPLC Method Development

This section details the optimized conditions for resolving Citreamicin congeners (e.g., separating

Column Selection

Standard C18 columns often suffer from peak tailing with xanthones due to secondary silanol interactions.

-

Recommended: Phenyl-Hexyl or C18 with high carbon load & end-capping .[2]

-

Rationale: Phenyl-Hexyl phases offer unique

selectivity with the aromatic xanthone core, often providing better resolution of isomers than standard C18.

Mobile Phase Chemistry

-

Solvent A: Water + 0.1% Formic Acid (or 0.1% TFA).

-

Role: The acid suppresses the ionization of phenolic groups (

), keeping them neutral and reducing tailing.

-

-

Solvent B: Acetonitrile + 0.1% Formic Acid.

-

Role: Acetonitrile provides sharper peaks and lower backpressure than Methanol for this application.

-

Gradient Strategy

Citreamicins are late-eluting. A "ballistic" gradient (0-100%) wastes time.[2] Use a Focused Gradient .

Table 1: Optimized Analytical Gradient (1.0 mL/min)

| Time (min) | % Solvent B (ACN) | Event |

|---|---|---|

| 0.0 | 40 | Initial Hold (Equilibration) |

| 2.0 | 40 | Sample Injection / Isocratic Hold |

| 20.0 | 90 | Linear Gradient (Separation Zone) |

| 22.0 | 100 | Wash (Remove lipids) |

| 25.0 | 100 | Wash Hold |

| 25.1 | 40 | Re-equilibration |

| 30.0 | 40 | End of Run |[2]

Visualized Workflows

Diagram 1: Purification Logic Flow

This diagram illustrates the critical decision points from fermentation to pure compound.

Caption: Step-by-step isolation workflow from crude broth to purified congeners.

Diagram 2: HPLC System Configuration & Logic

Visualizing the critical instrument parameters for success.

Caption: HPLC instrument configuration highlighting mobile phase selection and detection logic.

Detailed Experimental Protocol

System Suitability (Self-Validation)

Before running valuable samples, validate the system using a "Check Standard" (e.g., a small aliquot of a previous crude extract or a structurally similar xanthone like

-

Injection: 5

L of Check Standard (1 mg/mL in MeOH). -

Criteria:

-

Tailing Factor (

): Must be -

Pressure: Stable ripple

.

-

Preparative Run

-

Sample Dilution: Dissolve 100 mg of Flash-purified fraction in 1.5 mL of DMSO . Do not use water. Filter through a 0.22

m PTFE filter. -

Injection: Inject 100-200

L (depending on column capacity, e.g., 10mm ID column). -

Collection: Trigger collection based on UV threshold at 320 nm .

-

Post-Run: Pool fractions corresponding to Citreamicin

and

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad/Tailing Peaks | Silanol interaction; pH too high.[2] | Add 0.1% Formic Acid or TFA to both mobile phases. Ensure column is end-capped. |

| Split Peaks | Sample solvent incompatibility. | Sample dissolved in 100% DMSO injected into low % organic stream can cause "shock out." Increase initial organic % to 30-40%. |

| High Backpressure | Particulates in sample. | Filter sample (0.22 |

| No Peaks Detected | Sample retained on column. | Citreamicins are very hydrophobic. Ensure gradient goes to 100% B and hold for 5 mins. |

References

-

Carter, G. T., et al. (1990). "Citreamicins, novel antibiotics from Micromonospora citrea: Isolation, characterization, and structure determination."[2][1] The Journal of Antibiotics, 43(5), 504–512.[1][4]

-

Maiese, W. M., et al. (1989). "LL-E19085 alpha, a novel antibiotic from Micromonospora citrea: Taxonomy, fermentation and biological activity."[2][1][5] The Journal of Antibiotics, 42(6), 846–851.

-

Phenomenex. "High-Efficiency Protein and Peptide Purification by HPLC." (General Reference for RP-HPLC mechanisms applicable to hydrophobic peptides/antibiotics).

-

BenchChem. "Unveiling Citreamicin Delta: A Technical Guide to its Discovery and Isolation."

Sources

- 1. Micromonospora citrea - Wikipedia [en.wikipedia.org]

- 2. Citreamicin Delta | C30H21NO11 | CID 25147605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LL-E19085 alpha, a novel antibiotic from Micromonospora citrea: taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: In Vitro Antibacterial Efficacy of g Citreamicin beta

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of g Citreamicin beta's antibacterial activity using essential in vitro assays. g Citreamicin beta belongs to the polycyclic xanthone family of antibiotics, a class of natural products isolated from Micromonospora citrea.[1] Given the urgent need for novel antimicrobial agents, rigorous and standardized evaluation of new compounds is paramount. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind the protocols to ensure robust and reproducible results. We present detailed, field-proven protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the kinetic profile of bacterial killing through Time-Kill Assays.

Foundational Principles & Strategic Preparation

The successful evaluation of a novel antibiotic hinges on meticulous preparation and a clear understanding of the assay principles. In vitro susceptibility tests are the cornerstone of antimicrobial drug discovery, providing the initial, critical data on a compound's potential efficacy.[2]

Scientific Context: The Citreamicin Class

Citreamicins are a family of complex polycyclic xanthone antibiotics.[1] Related compounds, such as Citreamicin delta, have demonstrated potent activity, particularly against Gram-positive pathogens, including multidrug-resistant strains like MRSA and VRE, with MIC values often below 1 µg/mL.[3] While the precise mechanism of action for g Citreamicin beta requires specific investigation, many natural product antibiotics function by disrupting cell walls, interfering with essential biochemical pathways, or inhibiting key enzymes.[4] The protocols herein are designed to be robust for novel compounds, but special attention must be paid to the physicochemical properties of g Citreamicin beta, such as its solubility.

Essential Reagents & Equipment

-

g Citreamicin beta: Procured as a lyophilized powder of known purity.

-

Bacterial Strains:

-

Quality Control (QC) Strains: Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) are essential for validating assay performance.

-

Test Strains: A panel of clinically relevant Gram-positive and Gram-negative organisms, including resistant phenotypes.

-

-

Growth Media:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth dilution assays.

-

Mueller-Hinton Agar (MHA) for plating and MBC determination.

-

Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) for initial culture growth.

-

-

Reagents: Dimethyl sulfoxide (DMSO) for stock solution, sterile saline (0.85% NaCl), McFarland Turbidity Standards (0.5).

-

Equipment: Biosafety cabinet, incubator (35-37°C), spectrophotometer or turbidimeter, calibrated micropipettes, sterile 96-well U-bottom microtiter plates, sterile culture tubes and flasks, vortex mixer.

Preparation of g Citreamicin beta Stock Solution

The accuracy of susceptibility testing begins with the precise preparation of the antibiotic stock solution.

-

Rationale: A high-concentration stock in a suitable solvent (like DMSO) is prepared to minimize the volume of solvent added to the assay, thereby avoiding any intrinsic antimicrobial or inhibitory effects of the solvent itself.

-

Protocol:

-

Accurately weigh a precise amount of g Citreamicin beta powder (e.g., 10 mg).

-

Dissolve in an appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10 mg/mL or 10,000 µg/mL). Ensure complete dissolution using a vortex mixer.

-

Aliquot the stock solution into sterile, small-volume tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

Standardization of Bacterial Inoculum

Inoculum density is a critical variable that can significantly impact MIC results. The 0.5 McFarland standard is a universally accepted reference point to standardize the bacterial suspension to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[5]

-

Rationale: An overly dense inoculum can overwhelm the antibiotic, leading to falsely high MIC values. Conversely, a sparse inoculum can result in falsely low MICs. Standardization ensures inter-experiment consistency.

-

Protocol:

-

Aseptically select 3-5 morphologically similar colonies from a fresh (18-24 hour) MHA plate.

-

Transfer colonies into a tube containing 4-5 mL of sterile saline or broth.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension by adding more bacteria or sterile saline until it matches the 0.5 McFarland standard, either visually or using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm).

-

This standardized suspension must be further diluted for the final assay inoculum.

-

Protocol 1: MIC & MBC Determination by Broth Microdilution

This method quantitatively determines the lowest concentration of g Citreamicin beta that inhibits visible bacterial growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (MBC).[2][6]

Step-by-Step Experimental Protocol

-

Prepare Intermediate Dilution: Dilute the standardized 0.5 McFarland suspension 1:150 in CAMHB. This creates the final inoculum density of approximately 1 x 10⁶ CFU/mL. From this, 50 µL will be added to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL in the 100 µL final well volume.[5]

-

Plate Setup: In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 in each row designated for testing.

-

Serial Dilution:

-

Add 100 µL of the working g Citreamicin beta solution (prepared from the stock to be 2x the highest desired final concentration) to well 1.

-

Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this 2-fold serial dilution from well 2 to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the Growth Control (no antibiotic).

-

Well 12 serves as the Sterility Control (no bacteria, only medium).

-

-

Inoculation: Add 50 µL of the final bacterial inoculum (from Step 1) to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.[5]

-

MIC Determination: After incubation, read the plate. The MIC is the lowest concentration of g Citreamicin beta at which there is no visible turbidity (a clear well).[3]

-

MBC Determination:

-

From each clear well (at and above the MIC), and from the growth control well, plate a 10 µL aliquot onto an MHA plate.

-

Incubate the MHA plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration that shows no growth or a colony count reduction of ≥99.9% compared to the initial inoculum count.[6]

-

Visualized Workflow: MIC/MBC Assay

Caption: Workflow for Broth Microdilution MIC and MBC Assays.

Data Interpretation & Quality Control

| Parameter | Acceptable Result | Unacceptable Result & Action |

| Sterility Control | Well is clear (no turbidity). | Turbidity indicates contamination. Discard results and repeat assay. |

| Growth Control | Well shows robust turbidity. | No growth indicates issues with inoculum viability or medium. Repeat assay. |

| Solvent Control | If used, well shows robust turbidity. | Inhibition indicates solvent toxicity at the concentration used. Re-evaluate solvent or concentration. |

| QC Strain MIC | MIC value falls within the CLSI/EUCAST established range for the specific antibiotic/strain pair. | MIC is out of range. Indicates a systemic issue (reagents, inoculum, incubation). Troubleshoot and repeat. |

Table 1: Example MIC/MBC Data Layout

| Well | [g Citreamicin beta] (µg/mL) | Growth (+/-) | MIC Result | MHA Plate Growth (CFU) | MBC Result |

|---|---|---|---|---|---|

| 1 | 64 | - | 0 | ||

| 2 | 32 | - | 0 | MBC = 32 µg/mL | |

| 3 | 16 | - | >300 | ||

| 4 | 8 | - | >300 | ||

| 5 | 4 | - | MIC = 4 µg/mL | >300 | |

| 6 | 2 | + | - | ||

| 7 | 1 | + | - | ||

| 8 | 0.5 | + | - | ||

| 9 | 0.25 | + | - | ||

| 10 | 0.125 | + | - |

| 11 | 0 (Growth Control) | + | | >300 | |

Protocol 2: Time-Kill Kinetic Assay

This dynamic assay provides critical information on whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which killing occurs.

Step-by-Step Experimental Protocol

-

Prepare Inoculum: Prepare a standardized bacterial suspension as described previously (0.5 McFarland) and dilute it to a final starting concentration of ~5 x 10⁵ CFU/mL in flasks containing pre-warmed CAMHB.

-

Setup Test Conditions: Prepare separate flasks for each condition:

-

Growth Control (no antibiotic)

-

g Citreamicin beta at 1x MIC

-

g Citreamicin beta at 2x MIC

-

g Citreamicin beta at 4x MIC

-

(Optional) Comparator antibiotic control

-

-

Initiate Assay (T=0): Before adding the antibiotic, immediately remove an aliquot from the growth control flask. This is the T=0 time point. Perform serial 10-fold dilutions in sterile saline and plate onto MHA to determine the initial CFU/mL.

-

Add Compound: Add the appropriate concentration of g Citreamicin beta to the designated flasks.

-

Incubation and Sampling: Incubate all flasks at 35-37°C in a shaking incubator. At subsequent time points (e.g., 2, 4, 8, 12, 24 hours), remove an aliquot from each flask.

-

Viable Cell Counting: Perform serial 10-fold dilutions of each aliquot and plate onto MHA plates. For samples with expected low counts, plating a larger volume of a lower dilution may be necessary.

-

Incubate and Count: Incubate MHA plates for 18-24 hours and count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL at each time point.

Visualized Workflow: Time-Kill Assay

Caption: Workflow for Time-Kill Kinetic Assay.

Data Analysis and Interpretation

The primary output is a graph plotting log₁₀ CFU/mL versus time.

-

Bacteriostatic Activity: The compound prevents significant growth, but the CFU/mL count does not drop substantially below the initial inoculum.

-

Bactericidal Activity: Defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum. The graph will show a steep decline in viable counts.

-

Rate of Killing: The slope of the curve indicates how rapidly the compound kills the bacteria.

References

-

Celmer, W.D., et al. (1990). Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determination. The Journal of Antibiotics, 43(5), 504-12. Available at: [Link]

-

Kopel, J., et al. (2023). Antimicrobial and Anti-Infective Activity of Natural Products—Gaining Knowledge from Novel Studies. Molecules, 28(12), 4768. Available at: [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available at: [Link]

-

Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. Available at: [Link]

Sources

- 1. Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Antimicrobial and Anti-Infective Activity of Natural Products—Gaining Knowledge from Novel Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates | MDPI [mdpi.com]

Application Notes and Protocols: Evaluating Citreamicin Beta as a Novel Agent Against Drug-Resistant Staphylococcus aureus

Authored by: A Senior Application Scientist

Introduction: The Imperative for Novel Anti-Staphylococcal Therapies

Staphylococcus aureus remains a formidable human pathogen, responsible for a wide spectrum of infections, from superficial skin conditions to life-threatening bacteremia and endocarditis.[1][2] The challenge of treating these infections has been significantly amplified by the emergence and global dissemination of drug-resistant strains, most notably Methicillin-resistant Staphylococcus aureus (MRSA). MRSA has developed resistance to nearly all β-lactam antibiotics, which are the cornerstone of anti-staphylococcal therapy.[1][3] This resistance is primarily conferred by the mecA gene, which encodes for a penicillin-binding protein (PBP2a) with a low affinity for β-lactams.[3] Consequently, there is an urgent and unmet need for the discovery and development of novel therapeutic strategies to combat these resilient pathogens.

Citreamicins are a family of antibiotics with a polycyclic xanthone structure, originally isolated from Micromonospora citrea.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of Citreamicin beta, a member of this family, as a potential therapeutic agent against drug-resistant S. aureus. The following protocols are designed to be self-validating, providing a robust framework for determining the intrinsic activity of Citreamicin beta and its potential for synergistic interactions with existing antibiotics.

Part 1: Foundational In Vitro Characterization of Citreamicin Beta

The initial step in evaluating any novel antimicrobial compound is to determine its direct activity against a panel of relevant bacterial strains. This is most commonly achieved through the determination of the Minimum Inhibitory Concentration (MIC).

Core Principle: Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is the gold standard for assessing antibiotic susceptibility and provides a quantitative measure of a compound's potency.

Protocol: Broth Microdilution MIC Assay for Citreamicin Beta

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Citreamicin beta (stock solution of known concentration)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

S. aureus strains (including MRSA, Methicillin-susceptible S. aureus (MSSA), and vancomycin-intermediate S. aureus (VISA) strains)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C)

-

Microplate reader (optional)

Step-by-Step Methodology:

-

Preparation of Antibiotic Dilutions:

-

Prepare a serial two-fold dilution of Citreamicin beta in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be broad enough to encompass the expected MIC (e.g., 128 µg/mL to 0.06 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh culture plate, select several colonies of the S. aureus strain to be tested and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

-

Inoculation of Microtiter Plate:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the Citreamicin beta dilutions. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.

-

Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

-

Incubation:

-